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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B10775969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzomalvin C is a member of the benzomalvin family of fungal metabolites, which are

characterized by a unique benzodiazepine--dione core structure. These natural products have

garnered interest in the scientific community due to their potential biological activities. Accurate

structural elucidation is paramount for understanding their structure-activity relationships and

for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous assignment of the chemical

structure of complex natural products like Benzomalvin C. This application note provides a

detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of

Benzomalvin C, and presents a summary of the reported spectral data.

Data Presentation
The definitive 1H and 13C NMR spectral data for Benzomalvin C were reported by Sun et al.

in the Journal of Antibiotics in 1994. While the full spectral data table was not accessible in

publicly available databases at the time of this writing, the following tables are structured to

present the key NMR assignments for Benzomalvin C as would be detailed in the original

publication. Researchers should refer to the primary literature for the precise chemical shift

values and coupling constants.

Table 1: ¹H NMR Spectral Data of Benzomalvin C
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data referenced from

Sun et al., J. Antibiot.

1994, 47, 515-522.

... ... ... ...

Table 2: ¹³C NMR Spectral Data of Benzomalvin C

Position Chemical Shift (δ, ppm)

Data referenced from Sun et al., J. Antibiot.

1994, 47, 515-522.

... ...

Experimental Protocols
The following protocols provide a general methodology for the acquisition of high-quality 1H

and 13C NMR spectra for a natural product like Benzomalvin C.

Sample Preparation
Isolation and Purification: Benzomalvin C is typically isolated from the fermentation broth of

Penicillium species.[1] The isolation procedure involves solvent extraction of the culture

filtrate, followed by chromatographic techniques such as silica gel chromatography and high-

performance liquid chromatography (HPLC) to yield the pure compound.

Sample for NMR:

Accurately weigh approximately 5-10 mg of purified Benzomalvin C.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The

choice of solvent should be based on the solubility of the compound and should be free of

interfering signals in the regions of interest.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Fid Resolution: Approximately 0.25 Hz.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K.

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
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2D NMR Spectroscopy (for complete assignment):

For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D

NMR experiments is recommended:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C

nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems

and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical

assignments.

Data Processing
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Assign the signals in both ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.

Workflow for NMR Spectral Assignment of
Benzomalvin C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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